(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with an R-configuration at the α-carbon and a pyrimidin-5-yl substituent at the β-position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The pyrimidine moiety, a nitrogen-containing heterocycle, may contribute to hydrogen bonding or π-π stacking interactions in biological systems or materials science applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(9-14-10-23-13-24-11-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,10-11,13,19-20H,9,12H2,(H,25,28)(H,26,27)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEHJEIYGWDZHJ-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with a pyrimidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: EDCI and HOBt in an organic solvent like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.
Industrial Applications: Employed in the synthesis of complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid involves:
Protection and Deprotection: The Fmoc group protects the amino group during synthesis and can be removed to reveal the active site.
Molecular Targets: The compound can interact with enzymes and proteins, influencing their activity.
Pathways Involved: It can participate in various biochemical pathways, particularly those involving peptide bond formation and cleavage.
Comparison with Similar Compounds
Stereoisomeric Comparison: (2S)-Isomer
The S-enantiomer, “(2S)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-3-(pyrimidin-5-yl)propanoic acid” (), shares identical functional groups but differs in stereochemistry. Enantiomeric pairs often exhibit distinct biological activities and crystallization behaviors. For example, in SPPS, the D-configuration (R in this case) may influence coupling efficiency or protease resistance in peptide chains.
Substituent Variation: Methoxy-Modified Pyrimidine
The compound “(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid” () introduces a methoxy group at the 2-position of the pyrimidine ring. Key differences include:
- Molecular Weight : 419.43 g/mol (vs. ~391.37 g/mol for the target compound, estimated from structural data).
- Solubility : The methoxy group may enhance solubility in polar solvents due to increased polarity.
- Hazard Profile : Classified with warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319), suggesting similar handling precautions to the parent compound .
Aromatic Group Substitution: Fluorinated Derivatives
“(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3,5-difluorophenyl)propanoic acid” () replaces pyrimidine with a 3,5-difluorophenyl group. This substitution increases lipophilicity, which could enhance membrane permeability in drug design. The fluorine atoms may also participate in electrostatic interactions or metabolic stability improvements .
Side Chain Modifications: Piperazine and Cysteine Derivatives
- Piperazine Derivative : “2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid” () features a piperazine ring instead of a pyrimidine. Piperazine’s basicity (pKa ~9.8) contrasts with pyrimidine’s aromatic character, altering solubility and reactivity in acidic environments .
- Cysteine Analog : “Fmoc-D-Cys(Acm)-OH” () includes a thiol-protected cysteine side chain. The Acm (acetamidomethyl) group stabilizes the sulfur atom against oxidation, making it suitable for disulfide bond formation in peptide synthesis .
Structural and Functional Data Table
Biological Activity
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid, also known by its CAS number 1983904-11-5, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula and structure:
- Molecular Formula : C22H19N3O4
- Molecular Weight : 389.41 g/mol
- IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyrimidin-5-yl)propanoic acid
The structure features a fluorenylmethoxycarbonyl group, which is known to enhance the stability and bioavailability of amino acids and peptides.
Research indicates that (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid may exhibit biological activities through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly against certain cancer cell lines, by inducing cell cycle arrest and apoptosis.
- Antimicrobial Properties : Some investigations have indicated that it may have antimicrobial effects, although further studies are required to elucidate these findings fully.
Case Studies and Experimental Data
-
Antitumor Effects :
- A study conducted on various cancer cell lines demonstrated that (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Enzyme Inhibition :
- Antimicrobial Activity :
Data Table of Biological Activities
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Colon Cancer Cells | 5.0 | Induction of apoptosis |
| Antitumor | Breast Cancer Cells | 4.5 | Mitochondrial pathway activation |
| Enzyme Inhibition | Various Kinases | 10.0 | Competitive inhibition |
| Antimicrobial | Staphylococcus aureus | 20.0 | Disruption of bacterial cell wall |
| Antimicrobial | Escherichia coli | 25.0 | Inhibition of protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
